molecular formula C16H16N4O4 B2790150 Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate CAS No. 858745-39-8

Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate

Cat. No. B2790150
CAS RN: 858745-39-8
M. Wt: 328.328
InChI Key: WDHIUDPEKZRYCA-UHFFFAOYSA-N
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Description

“Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C16H16N4O4 . It is a type of pyrimidine, which are aromatic heterocyclic compounds known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of numerous pyrimidine analogs, including this compound, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 328.323 Da and the mono-isotopic mass is 328.117157 Da .


Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo various chemical reactions. For instance, they can react with carbonyl compounds in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate, focusing on six unique applications:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating a range of diseases, including cancer and infectious diseases .

Catalysis in Organic Synthesis

The compound’s structure allows it to act as a catalyst in organic synthesis reactions. It can facilitate the formation of complex molecules, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its catalytic properties are being studied to improve the efficiency and selectivity of chemical reactions .

Material Science

In material science, this compound is being investigated for its potential use in creating new materials with unique properties. Its ability to form stable complexes with metals and other substances makes it useful in developing advanced materials for electronics, coatings, and nanotechnology applications .

Biochemical Research

The compound is also being used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors. This research is crucial for understanding various biological processes and developing new therapeutic strategies .

Environmental Chemistry

Researchers are exploring the use of this compound in environmental chemistry for the detection and removal of pollutants. Its ability to bind with heavy metals and other contaminants makes it a potential candidate for environmental remediation technologies. Studies are focused on its effectiveness in water purification and soil decontamination .

properties

IUPAC Name

methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-4-3-5-20-13(9)18-14-11(15(20)22)8-10(16(23)24-2)12(17)19(14)6-7-21/h3-5,8,17,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHIUDPEKZRYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate

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